Chromium(III) antimonide
Description
Overview of Antimonide Compounds in Contemporary Materials Science
Antimonide compounds, or stibnides, are materials containing the element antimony (Sb). americanelements.com They represent a diverse class of materials with a wide range of properties, making them crucial in modern materials science. numberanalytics.com Antimony's position as a metalloid in the periodic table allows it to form compounds with varied bonding characteristics, from metallic to covalent, resulting in a rich variety of electronic and structural properties. numberanalytics.com
Antimonide-based compound semiconductors (ABCS), which include binary, ternary, and quaternary compounds, are particularly significant. scirp.org These materials, such as indium antimonide (InSb) and gallium antimonide (GaSb), are known for their narrow bandgaps and high electron mobility, making them ideal for applications in infrared detectors, high-speed electronics, and thermoelectric devices. scirp.orgontosight.ai The unique lattice structures of antimonides are at the forefront of semiconductor research. americanelements.com For instance, the development of dual-mode infrared camera chips has utilized indium arsenide/gallium antimonide systems. americanelements.com
Furthermore, the versatility of antimonide compounds extends to other areas. Some are explored as catalysts in chemical reactions and as materials for energy storage applications, such as in lithium-ion and sodium-ion batteries. numberanalytics.comnih.gov The study of antimonide compounds continues to be a vibrant area of research, with the potential for discovering new materials with novel functionalities.
Significance of Chromium-Containing Intermetallic Compounds in Condensed Matter Physics and Chemistry
Chromium-containing intermetallic compounds are a significant area of study in condensed matter physics and chemistry due to their diverse and often unusual physical properties. osti.gov Chromium itself is a transition metal with a unique electronic configuration that leads to interesting magnetic behavior, including antiferromagnetism at room temperature. americanelements.com When alloyed with other elements to form intermetallic compounds, chromium can give rise to materials with enhanced hardness, high-temperature strength, and specific magnetic and electronic characteristics. osti.govmatec-conferences.org
The formation of intermetallic phases is critical as it introduces new microstructural features that significantly influence the mechanical, thermal, and functional properties of materials. mdpi.com For example, chromium-aluminum intermetallics are investigated for their protective coating applications due to their high hardness and oxidation resistance. mdpi.com In the realm of magnetism, chromium-based intermetallics are of great interest. For instance, the addition of chromium to certain alloys can influence the magnetic ordering and transition temperatures. worldscientific.com
The study of these compounds provides fundamental insights into structure-property relationships in materials. The ability of chromium to form various intermetallic phases with distinct crystal structures and electronic configurations makes it a versatile element for designing new materials with tailored properties for applications ranging from high-temperature structural components to advanced electronic and magnetic devices. osti.govcam.ac.uk
Scope of Academic Inquiry into Chromium Antimonide and its Derivatives
The academic inquiry into chromium antimonide (CrSb) and its derivatives is primarily focused on understanding its fundamental physical and chemical properties and exploring its potential for technological applications. Research on CrSb encompasses several key areas:
Crystal Structure and Synthesis: A significant portion of research is dedicated to the synthesis of CrSb and its derivatives and the characterization of their crystal structures. acs.orgresearchgate.net CrSb is known to exist in different crystal structures, with the hexagonal NiAs-type being the most common. worldscientific.comresearchgate.net Studies investigate various synthesis methods, such as solid-state reactions and thin-film deposition techniques, to obtain high-quality materials for further investigation. ontosight.aiamericanelements.com
Magnetic and Electronic Properties: The magnetic and electronic properties of CrSb are a major focus of research. The NiAs-type structure of CrSb is typically antiferromagnetic with a high Néel temperature. worldscientific.comresearchgate.net Theoretical and experimental studies explore the electronic band structure and its relationship to the observed magnetic ordering. worldscientific.comworldscientific.comresearchgate.net There is also interest in theoretically predicted half-metallic ferromagnetic properties in the zinc-blende structure of CrSb, which would be highly relevant for spintronic applications. worldscientific.comworldscientific.comresearchgate.net
Thermoelectric Properties: The potential of chromium antimonide and its derivatives as thermoelectric materials is another active area of investigation. guidechem.com Research focuses on measuring and understanding the Seebeck coefficient, electrical conductivity, and thermal conductivity of these materials to evaluate their thermoelectric figure of merit. iaea.org Doping and substitution are explored as strategies to enhance their thermoelectric performance. iaea.org
Spintronics: The field of spintronics, which utilizes the spin of electrons in addition to their charge, is a key driver for research into materials like CrSb. worldscientific.com The predicted half-metallicity in certain forms of CrSb makes it a promising candidate for spintronic devices, where a high degree of spin polarization is required. worldscientific.comresearchgate.net
Catalysis and Energy Storage: While less explored than its magnetic and electronic properties, the potential of chromium antimonide in catalysis and energy storage is also a subject of academic inquiry. nih.govresearchgate.netmountainscholar.org The electrochemical properties of CrSb2 have been investigated for applications in lithium batteries. mountainscholar.org
Table of Compound Properties
| Property | Value |
| Chromium Antimonide (CrSb) | |
| Chemical Formula | CrSb americanelements.com |
| Molecular Weight | 173.76 g/mol americanelements.com |
| Appearance | Black solid guidechem.com |
| Density | 7.11 g/cm³ americanelements.com |
| Melting Point | 1110 °C guidechem.com |
| Crystal Structure | Hexagonal (NiAs-type) worldscientific.comresearchgate.net |
| Magnetic Ordering | Antiferromagnetic worldscientific.comresearchgate.net |
| Néel Temperature (TN) | ~710 K worldscientific.com |
Structure
2D Structure
Properties
CAS No. |
51366-60-0 |
|---|---|
Molecular Formula |
CrSb |
Molecular Weight |
173.756 g/mol |
IUPAC Name |
antimony;chromium |
InChI |
InChI=1S/Cr.Sb |
InChI Key |
KECAIQNCFZTEBM-UHFFFAOYSA-N |
Canonical SMILES |
[Cr]#[Sb] |
Related CAS |
12053-12-2 |
Origin of Product |
United States |
Structural Elucidation and Crystallography of Chromium Antimonide Systems
Crystal Structure Determination and Refinement
The arrangement of atoms in chromium antimonide and its related compounds is determined using various diffraction techniques. These methods provide detailed information on unit cell dimensions, bond lengths, and bond angles, which are crucial for understanding the material's properties.
Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for the unambiguous determination of a crystalline material's structure. uhu-ciqso.es It provides precise information about the atomic positions within the crystal lattice, allowing for the detailed characterization of new compounds. uhu-ciqso.es For a successful analysis, a high-quality single crystal is required. uhu-ciqso.es
In the study of chromium antimonide-related systems, SC-XRD has been instrumental. For instance, the structure of chromium antimony triselenide (CrSbSe3) was determined using single-crystal X-ray diffraction methods. acs.org This analysis revealed that CrSbSe3 crystallizes in the orthorhombic Pnma space group and possesses a pseudo-one-dimensional structure composed of double rutile chains of CrSe6 octahedra. acs.org The technique has also been applied to various other novel chromium(III) complexes to determine their molecular structures. researchgate.netreading.ac.uk
Powder X-ray diffraction (XRD) is a versatile and widely used technique for identifying crystalline phases and determining their lattice parameters. nist.gov Unlike SC-XRD, this method can be used on polycrystalline materials, making it suitable for routine phase analysis and for studying materials that are difficult to grow as large single crystals. researchgate.net
For chromium antimonide (CrSb), powder XRD data confirms its hexagonal crystal structure. The pattern is characteristic of the P63/mmc space group. materialsproject.org The lattice parameters derived from these studies provide the fundamental dimensions of the unit cell. In ternary systems, such as Yb-Cr-Sb, powder XRD is essential for constructing phase diagrams by identifying the phases present in annealed samples. lnu.edu.ua For example, in the study of the Yb-Cr-Sb system, XRD was used to confirm the existence of the ternary compound YbCrSb3 and to verify that the binary compounds did not exhibit significant solid solubility of the third component. lnu.edu.ua
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Hexagonal | materialsproject.org |
| Space Group | P63/mmc (No. 194) | materialsproject.org |
| Lattice Parameter (a) | 4.018 Å | materialsproject.org |
| Lattice Parameter (c) | 5.890 Å | materialsproject.org |
| Cr-Sb Bond Length | 2.75 Å | materialsproject.org |
While X-ray diffraction is sensitive to electron density and thus excellent for determining atomic positions, neutron diffraction is sensitive to the position of atomic nuclei and, crucially, to the orientation of magnetic moments. This makes it an indispensable tool for studying the magnetic structures of materials.
Neutron powder diffraction has been employed to investigate magnetic ordering in materials related to chromium antimonide. aip.org For example, studies on the MnSb-CrSb system have utilized neutron diffraction to determine their complex magnetic structures, revealing how the magnetic arrangement changes with composition. materialsproject.org In other complex structures, such as Sr2Cr3As2O2, neutron diffraction identified distinct antiferromagnetic ordering temperatures and structures for chromium ions in different crystallographic sites within the lattice. researchgate.net This technique is essential for understanding the underlying magnetic interactions that govern the physical properties of these intermetallic compounds. researchgate.netresearcher.life
Phase Equilibria and Stability Investigations
Phase diagrams are graphical representations of the stable phases of a material system at different temperatures, pressures, and compositions. imim.pl They are essential tools for materials synthesis, processing, and for understanding the formation and stability of compounds like chromium antimonide.
The binary chromium-antimony (Cr-Sb) system is the foundation for understanding more complex antimonide alloys. asminternational.org Phase diagram evaluations have established the existence of two stable intermetallic compounds: CrSb and CrSb2. lnu.edu.uadntb.gov.ua The compound CrSb melts congruently at approximately 1113°C and has a narrow homogeneity range. lnu.edu.ua In contrast, CrSb2 is formed through a peritectic reaction at a lower temperature of 718°C. lnu.edu.ua The Cr-Sb phase diagram is a critical reference for designing alloys and predicting phase transformations during heating and cooling. asminternational.org
| Compound | Formation Temperature | Formation Mechanism | Source |
|---|---|---|---|
| CrSb | 1113°C (Melting Point) | Congruent Melting | lnu.edu.ua |
| CrSb2 | 718°C | Peritectic Reaction | lnu.edu.ua |
The addition of a third or fourth element to the Cr-Sb system leads to the formation of ternary and quaternary compounds with potentially new and interesting properties. Research into these multicomponent systems is crucial for materials discovery.
Cr-Mn-Sb: The MnSb-CrSb system exhibits a complete range of solid solutions. materialsproject.org Studies combining magnetic measurements and neutron diffraction have been performed to understand the transition from the ferromagnetic behavior of MnSb to the antiferromagnetic behavior of CrSb. materialsproject.org Thermodynamic analysis of the related Mn-Bi-Sb ternary system has also been conducted to understand phase stability. researchgate.net
Cr-V-Sb: Investigations into the Cr-V-Sb ternary system have shown that the crystallization of the hexagonal MSb (where M=Cr, V) phase occurs at significantly higher temperatures compared to the binary Cr-Sb system. dntb.gov.uauni-muenchen.de First-principles calculations have been used to confirm the concentration-dependent stability of different phases within this system. dntb.gov.ua
Cr-Sb-Se: In the Cr-Sb-Se system, the ternary compound Chromium Antimony Triselenide (CrSbSe3) has been synthesized. acs.org Structural analysis identified it as a pseudo-one-dimensional ferromagnet with a Curie temperature of approximately 72 K. acs.org
Other Systems: Research has extended to various other ternary systems. In the Yb-Cr-Sb system, the isothermal section at 500°C was constructed, confirming the existence of a single ternary compound, YbCrSb3. lnu.edu.ua Studies on Hf-T'-Sb (T' = V, Cr, Mn) systems have investigated the crystal structures and physical properties of compounds with the general formula Hf10T'δSb6-δ. tecnologiammm.com.br
| System | Compound | Crystal System | Key Finding | Source |
|---|---|---|---|---|
| Cr-Sb-Se | CrSbSe3 | Orthorhombic | Pseudo-one-dimensional ferromagnet | acs.org |
| Yb-Cr-Sb | YbCrSb3 | Orthorhombic | Confirmed as a stable ternary phase at 500°C | lnu.edu.ua |
| La-Cr-Sb | LaCrSb3 | Orthorhombic | Part of a series of rare-earth chromium antimonides | lnu.edu.ua |
Metastable Phase Formation and Characterization
Metastable phases in the chromium-antimony system can be synthesized through various non-equilibrium techniques, such as the controlled crystallization of amorphous intermediates. These amorphous precursors are often formed by the low-temperature interdiffusion of modulated elemental reactants. The crystallization of these amorphous layers can lead to the formation of desired metastable compounds, as the slow solid-state diffusion rates hinder the system from reaching its most thermodynamically stable state.
For instance, in the Cr-Sb system, an amorphous intermediate can be formed prior to the crystallization of CrSb, particularly when the double-layer thickness of the elemental reactants is thin (e.g., 11.4 Å). researchgate.net The crystallization of this amorphous phase into CrSb occurs at approximately 90°C. researchgate.net Furthermore, in ternary systems like Cr-V-Sb, amorphous thin films can be crystallized to form metastable phases. The crystallization temperatures in these ternary systems are more dependent on the repeating unit thickness of the layers than on the specific chemical composition. geomar.de
A notable example of a metastable phase in a related system is the A15 structure type (M₃Sb), which has been observed to form simultaneously with the MSb phase during the crystallization of amorphous Cr-V-Sb films. researchgate.netgeomar.de These crystalline A15 compounds are themselves only stable within a limited temperature range. researchgate.netgeomar.de
Computational studies, such as those employing first-principles calculations, can predict the stability of various crystal structures. For the M:Sb ratio of 3:1 in the Cr-V-Sb system, the A15 crystal structure is preferably stabilized for all possible Cr and V concentrations. researchgate.netgeomar.de However, increasing the Sb content to a M:Sb ratio of 2:1 leads to the stabilization of the Ni₂In structure for nearly all chromium concentrations. researchgate.netgeomar.de
Table 1: Metastable Phases in Cr-Sb and Related Systems
| System | Metastable Phase | Formation Method | Key Characteristics | Reference |
|---|---|---|---|---|
| Cr-Sb | Amorphous CrSb | Interdiffusion of thin elemental layers | Crystallizes to CrSb at ~90°C. | researchgate.net |
| Cr-V-Sb | A15 (M₃Sb) | Crystallization of amorphous films | Co-exists with MSb phase; stable in a limited temperature range. | researchgate.netgeomar.de |
| Cr-V-Sb | Ni₂In (M₂Sb) | Predicted by first-principles calculations | Stabilized with increased Sb content (M:Sb = 2:1). | researchgate.netgeomar.de |
Thermal Stability Assessments
The thermal stability of chromium antimonide phases is a critical factor for their potential applications. The metastable hexagonal CrSb phase, formed from the crystallization of an amorphous intermediate, undergoes a decomposition reaction into CrSb₂ at approximately 230°C. researchgate.net Above this temperature, up to about 575°C, a mixture of CrSb, CrSb₂, and amorphous Cr coexists. researchgate.net
In the context of ternary systems, the crystalline A15 compounds (M₃Sb, where M=Cr, V) are stable only within a limited temperature range and will decompose at elevated temperatures. researchgate.netgeomar.de The crystallization of the hexagonal MSb phase in the ternary Cr-V-Sb system occurs at significantly higher temperatures compared to the binary Cr-Sb system, indicating that the ternary system hinders the nucleation and crystallization of this phase. researchgate.netgeomar.de
The introduction of chromium as a dopant into other material systems can also significantly enhance thermal stability. For example, doping Ge₂Sb₂Te₅ (GST) with chromium to form Cr₁₀(Ge₂Sb₂Te₅)₉₀ (Cr-GST) improves its thermal stability for applications in phase-change memory. dntb.gov.ua The calculated temperature for 10-year data retention for Cr-GST film is approximately 180°C. dntb.gov.ua Similarly, doping AlSb with chromium has been shown to enhance its thermal stability. ajol.info
Table 2: Thermal Stability Data for Chromium Antimonide and Related Compounds
| Compound/System | Decomposition/Transition Temperature | Products of Decomposition/Transition | Reference |
|---|---|---|---|
| CrSb | ~230°C | CrSb₂ | researchgate.net |
| CrSb, CrSb₂, amorphous Cr | Stable up to ~575°C | - | researchgate.net |
| A15 (M₃Sb, M=Cr, V) | Decomposes at elevated temperatures | Not specified | researchgate.netgeomar.de |
| Cr₁₀(Ge₂Sb₂Te₅)₉₀ | Data retention for 10 years at ~180°C | - | dntb.gov.ua |
Influence of Doping and Alloying on Crystal Structure
Lattice Parameter Variations with Composition
The introduction of dopant atoms into the chromium antimonide crystal lattice invariably leads to changes in the lattice parameters. This is a direct consequence of the size difference between the host and dopant atoms and the resulting strain fields.
In a study of Cr-doped CaTe, it was observed that the lattice parameter "a" decreases as the concentration of chromium increases. researchgate.net Similarly, in antimony sulfoiodide doped with tin (SbSI:xSn), an increase in the tin concentration leads to a decrease in all unit cell parameters. worldscientific.com This is attributed to the heterovalent replacement of Sb(III) with Sn(II) and the differences in their ionic radii. worldscientific.com
Conversely, in a study of Ba₂In₂O₅ doped with chromium, the replacement of the larger In³⁺ ion by the smaller Cr⁶⁺ ion causes significant structural changes, including a decrease in the unit cell size. mdpi.com However, during in-situ heating experiments, the lattice parameters of hydrated Ba₂In₁﹒₈Cr₀﹒₂O₅﹒₃(H₂O)ₓ showed significant shifts between 450 K and 600 K, and again between 750 K and 900 K, which are associated with the release of water from the crystal structure. mdpi.com
Table 3: Effect of Doping on Lattice Parameters
| Host Material | Dopant | Effect on Lattice Parameter(s) | Reference |
|---|---|---|---|
| CaTe | Cr | Lattice parameter 'a' decreases with increasing Cr concentration. | researchgate.net |
| SbSI | Sn | All unit cell parameters decrease with increasing Sn concentration. | worldscientific.com |
| Ba₂In₂O₅ | Cr | Replacement of In³⁺ with Cr⁶⁺ leads to a decrease in unit cell size. | mdpi.com |
Site Occupancy and Atomic Arrangement Studies
Understanding the specific atomic sites that dopants occupy within the crystal structure is crucial for explaining the resulting material properties. Neutron diffraction is a powerful technique for determining site occupancy.
In a study of Mn₂SnS₄ doped with chromium, neutron diffraction revealed that chromium fully occupies the Mn-site. nitrkl.ac.in X-ray photoelectron spectroscopy (XPS) analysis indicated that the chromium exists in a trivalent state (Cr³⁺). nitrkl.ac.in In contrast, when iron is used as a dopant in the same material, it distributes itself over both the Mn- and Sn-sites. nitrkl.ac.in
In Cr-doped Cu, Ag, and Au clusters, density functional theory (DFT) calculations have shown that the Cr dopant tends to occupy the most highly coordinated position. acs.org For CrCu₁₂ and CrAg₁₂, all six valence electrons of the chromium dopant delocalize, leading to a quenched magnetic moment. acs.org
In layered sodium chromium antimony oxides, such as the P3-type Naₓ[Cr(₁₊ₓ)/₂Sb(₁₋ₓ)/₂]O₂, the structure consists of brucite-like layers of edge-shared (Cr,Sb)O₆ octahedra. researchgate.net The packing of these layers and the coordination of the interlayer Na⁺ ions vary with composition. researchgate.net For a P3 phase with x ≈ 0.58, there is a 29% Na⁺ occupancy of trigonal prisms. researchgate.net In the P2 phase with x ≈ 0.7, there is 37% and 33% Na⁺ occupancy of two non-equivalent trigonal prisms. researchgate.net
Structural Phase Transitions under Extreme Conditions
The application of high pressure can induce significant changes in the crystal structure of chromium antimonide and related materials, leading to novel phases with distinct properties.
High-pressure X-ray diffraction studies on antimony have revealed two reversible phase transitions. The first occurs at approximately 70 kbar, from the initial A7 structure to a primitive cubic structure. ras.ru The second transition happens at around 85 kbar, to a close-packed hexagonal structure. ras.ru
In the chromium spinel LiInCr₄O₈, pressure-dependent X-ray diffraction measurements have identified three structural phase transitions at approximately 14 GPa, 19 GPa, and 36 GPa. mdpi.com The first high-pressure phase is indexed to a low-temperature tetragonal phase which coexists with the ambient cubic phase before transforming to the second high-pressure phase at around 19 GPa. mdpi.com
Similarly, high-pressure studies on chromium selenides (CrSe and Cr₂Se₃) have shown pressure-induced structural phase transitions. acs.org In Bi₁₄CrO₂₄, a gradual phase transition from tetragonal to monoclinic symmetry is observed upon cooling between 275 K and 200 K. researchgate.net Under high pressure, it undergoes a tetragonal-to-tetragonal transition around 5 GPa, followed by a transition to a monoclinic structure at higher pressures. researchgate.net
Table 4: High-Pressure Phase Transitions in Antimony and Related Chromium Compounds
| Compound | Transition Pressure/Temperature | Initial Phase | High-Pressure/Low-Temperature Phase | Reference |
|---|---|---|---|---|
| Antimony (Sb) | ~70 kbar | A7 | Primitive Cubic | ras.ru |
| Antimony (Sb) | ~85 kbar | Primitive Cubic | Close-Packed Hexagonal | ras.ru |
| LiInCr₄O₈ | ~14 GPa | Cubic | Tetragonal (coexists with cubic) | mdpi.com |
| LiInCr₄O₈ | ~19 GPa | Tetragonal + Cubic | HP-2 Phase | mdpi.com |
| LiInCr₄O₈ | ~36 GPa | HP-2 Phase | HP-3 Phase (lower symmetry) | mdpi.com |
| Bi₁₄CrO₂₄ | 275-200 K | Tetragonal (I4/m) | Monoclinic (C2/m) | researchgate.net |
| Bi₁₄CrO₂₄ | ~5 GPa | Tetragonal | Tetragonal | researchgate.net |
Electronic Structure and Spectroscopic Investigations
Experimental Probes of Electronic States
Experimental techniques are essential for validating theoretical predictions and directly measuring the electronic properties of materials. Spectroscopic methods that probe the energy levels of electrons have been vital in characterizing chromium antimonide.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material upon irradiation with X-rays. stanford.eduarxiv.org The binding energy of these electrons can be determined, providing information about the elemental composition, chemical states, and electronic structure of the material. stanford.eduarxiv.org
Valence Band Analysis: Angle-Resolved Photoelectron Spectroscopy (ARPES), a variant of XPS, directly maps the electronic band structure (energy vs. momentum). Soft X-ray ARPES (SX-ARPES) studies on epitaxial thin films of CrSb have provided direct experimental evidence for its altermagnetic nature. These experiments observed band dispersions that show the characteristic momentum-dependent spin splitting predicted by DFT calculations. thermofisher.com The splitting was measured to be approximately 0.6 eV near the Fermi energy, confirming the large altermagnetic effect in CrSb. thermofisher.com
Core-Level Analysis: Core-level XPS spectra provide element-specific information about the chemical environment and oxidation states. In CrSb, the primary core levels of interest are Cr 2p and Sb 3d.
Cr 2p: The Cr 2p spectrum consists of two main peaks, Cr 2p₃/₂ and Cr 2p₁/₂, due to spin-orbit splitting. The binding energy of the Cr 2p₃/₂ peak for metallic chromium is typically around 574.3 eV. thermofisher.com In compounds, this value shifts depending on the oxidation state; for example, Cr(III) in Cr₂O₃ is found around 576 eV, while Cr(VI) in CrO₃ is near 580 eV. thermofisher.com In CrSb, a shift from the metallic value is expected due to charge transfer in the Cr-Sb bond.
Sb 3d: The Sb 3d region also shows a doublet, Sb 3d₅/₂ and Sb 3d₃/₂. A significant challenge in analyzing this region is the overlap of the Sb 3d₅/₂ peak with the O 1s peak from surface oxygen contamination. uwo.ca Therefore, analysis often relies on the cleanly separated Sb 3d₃/₂ peak. For elemental antimony, the Sb 3d₅/₂ binding energy is approximately 528.2 eV. jeremyorosco.info
| Element | Core Level | Chemical State | Binding Energy (eV) | Reference |
|---|---|---|---|---|
| Chromium (Cr) | 2p₃/₂ | Cr Metal | ~574.3 | thermofisher.com |
| Chromium (Cr) | 2p₃/₂ | Cr(III) Oxide | ~576.0 | thermofisher.com |
| Antimony (Sb) | 3d₅/₂ | Sb Metal | ~528.2 | jeremyorosco.info |
| Antimony (Sb) | 3d₃/₂ | Sb Metal | ~537.5 | jeremyorosco.info |
Optical spectroscopy probes the electronic structure by measuring how a material absorbs, reflects, or emits light. These transitions occur between occupied and unoccupied electronic states.
Optical Absorption: The optical properties of CrSb have been investigated both experimentally and theoretically. Early experimental work measured the optical properties of CrSb, revealing details about its interband transitions. arxiv.orghalide-crylink.com The response to light is described by the complex dielectric function (ε = ε₁ + iε₂), from which other optical constants like the refractive index (n) and extinction coefficient (k) can be derived.
DFT calculations for the zinc-blende phase of CrSb have been used to compute these optical quantities. researchgate.net Similarly, the optical response of a heterostructure involving a CrSb thin film and a KCl substrate was studied, showing good optical response in the visible region of the spectrum. researchgate.net X-ray absorption spectroscopy (XAS) has also been used to study CrSb, particularly to investigate dichroism, which is the differential absorption of polarized light, providing insights into the material's magnetic structure. sci-hub.se
Luminescence Spectroscopy: Photoluminescence (PL) is the emission of light from a material after it has absorbed photons. It is a powerful tool for studying electronic states and recombination processes, particularly in semiconductors. However, literature specifically detailing the photoluminescence properties of the crystalline intermetallic compound chromium antimonide (CrSb) is sparse. Most available research on the luminescence of chromium-antimony systems focuses on materials like chromium-doped antimony borate (B1201080) or antimony phosphate (B84403) glasses, where Cr³⁺ ions act as the luminescent centers within a glass matrix. jeremyorosco.infonih.gov These studies are not directly applicable to the properties of the bulk crystalline CrSb compound. Similarly, studies on other compounds like CrSBr show luminescence that can be tuned, but this is a property of that specific material.
Analysis of Band Gap Characteristics and Carrier Dynamics
Understanding the band gap and carrier dynamics is fundamental to elucidating the electronic and optical properties of chromium antimonide.
The band gap of a semiconductor can be either direct or indirect, which dictates its suitability for various optoelectronic applications. wikipedia.orgrp-photonics.com In a direct band gap material, an electron can directly emit a photon, whereas in an indirect band gap material, the process involves a phonon to conserve momentum. wikipedia.org Materials like AlSb are known to have an indirect band gap. wikipedia.org
For chromium-doped materials, the nature of the band gap can be influenced by the dopant concentration. For instance, in chromium-doped SnO2 thin films, a direct energy gap was observed, and its value decreased with increasing Cr content. x-mol.net In contrast, amorphous CrSe2 thin films exhibit both direct and indirect allowed energy band gaps of 2.60 eV and 3.19 eV, respectively. researchgate.net The determination of direct and indirect band gaps is often achieved by plotting (αhν)^(1/n) versus photon energy (hν), where n is 2 for a direct gap and 1/2 for an indirect gap. researchgate.net
Urbach energy (Eu) is a parameter that characterizes the width of the exponential absorption tail below the band edge and is an indicator of structural disorder. researchgate.netacs.org A higher Urbach energy suggests a greater degree of disorder and a higher density of localized states. nih.gov
In chromium-doped materials, the Urbach energy often shows an inverse relationship with the band gap. For example, in Cr-doped SnO2 thin films, as the Cr content increased and the band gap decreased, the Urbach energy increased. x-mol.net Similarly, in a study of ZnAl1.95Cr0.05O4, the Urbach energy was found to be 0.63 eV, indicating a disordered state in the spinel structure. nih.gov The introduction of dopants like holmium into a spinel system was also found to increase the Urbach energy, signifying an increase in disorder and defect concentration. nih.gov Amorphous CrSe2 thin films have been reported to have a wide Urbach energy width of 2.24 eV. researchgate.net
Table 2: Band Gap and Urbach Energy Data
| Material | Band Gap Type | Band Gap Value | Urbach Energy (Eu) | Reference |
| AlSb | Indirect | - | - | wikipedia.org |
| Cr-doped SnO2 | Direct | Decreases with Cr | Increases with Cr | x-mol.net |
| Amorphous CrSe2 | Direct & Indirect | 2.60 eV & 3.19 eV | 2.24 eV | researchgate.net |
| ZnAl1.95Cr0.05O4 | Direct | - | 0.63 eV | nih.gov |
Spin polarization is a key property for spintronic devices. In chromium antimonide (CrSb), which is an altermagnet, current-induced spin polarization plays a crucial role in manipulating its magnetic order. researcher.liferepec.org The manipulation of the altermagnetic order in CrSb films can be achieved by controlling the crystal symmetry. researcher.liferepec.org This can lead to a room-temperature spontaneous anomalous Hall effect. researcher.liferepec.org
The interaction between the current-induced spin polarization and the Dzyaloshinskii-Moriya vector determines the switching modes of the altermagnetic order. researcher.liferepec.org Theoretical studies have also predicted the existence of the inverse spin-galvanic effect, or current-induced spin polarization, in chiral molecules. researcher.life Furthermore, new spin-dependent photoemission properties have been predicted for alkali antimonide semiconductor cathodes, which could be used to design novel spin-polarized electron sources. aps.org Research on antimonene, a single layer of antimony, has shown that when interfaced with a topological insulator, it can exhibit a giant out-of-plane spin polarization of up to 94%. acs.org
Crystal Field Theory and Doping Effects on Electronic Configurations
Crystal field theory helps in understanding the electronic structure of transition metal ions in a crystal lattice. The absorption spectrum of Cr³⁺ doped into an antimony phosphate glass has been analyzed using this theory. proquest.com The features in the absorption spectrum arise from the interaction of the ²Eg(²G) and ²T1g(²G) sharp levels with the vibrationally broadened ⁴T2g(⁴F) quasi-continuum through spin-orbit coupling. proquest.com This analysis allows for the determination of the electronic structure of the Cr³⁺ ion and the calculation of Racah and crystal-field parameters. proquest.com
Doping with chromium can significantly affect the electronic structure and properties of materials. In AlSb, introducing chromium as a dopant can induce a ferromagnetic phase and half-metallic behavior, which is crucial for spintronic applications. ajol.info The hybridization between the Cr-3d states and the Sb-p states near the Fermi level is responsible for the magnetism and stability of the ferromagnetic state. ajol.info Similarly, first-principles calculations on Cr-doped CaTe have shown that the ternary compounds are ferromagnetic half-metals. researchgate.net In V₂O₃, chromium doping drives a paramagnetic metal-insulator transition, and the introduction of chromium's extra electron substantially modifies the correlated electronic structure. researchgate.netarxiv.org
Magnetic Phenomena and Ordering in Chromium Antimonide Systems
Magnetic Ordering Transitions
Antiferromagnetism in Chromium Antimonide (CrSb)
Chromium antimonide (CrSb) with a hexagonal NiAs-type crystal structure is recognized as an antiferromagnetic material. aip.orgamericanelements.com This antiferromagnetic ordering occurs at a Néel temperature (T_N) of approximately 700-710 K. aip.orgjps.jp Below this temperature, the magnetic moments of the chromium atoms align in an antiparallel fashion. iucr.org Specifically, the chromium atoms are arranged in planar sheets perpendicular to the ajol.info crystal axis, with the magnetic moments within a given plane being parallel to each other, while the moments in adjacent planes are antiparallel. iucr.org This arrangement results in a net zero magnetic moment in the absence of an external magnetic field.
The transition to the antiferromagnetic state is accompanied by observable changes in the material's properties. For instance, there is a sharp decrease in magnetic moment and a steep increase in magnetic susceptibility and specific heat just below the Néel temperature as the temperature rises. jps.jp Neutron diffraction studies have been instrumental in confirming the antiferromagnetic structure and determining the magnetic moment of the chromium ion, which is close to that of the Cr³⁺ ion. jps.jp Furthermore, the antiferromagnetic ground state of CrSb has been confirmed through magnetic susceptibility measurements, which show a decrease in susceptibility as the temperature is lowered, a characteristic feature of antiferromagnetic materials. arxiv.orgresearchgate.net
A different form of chromium antimonide, zincblende CrSb, grown epitaxially on substrates like GaAs, exhibits ferromagnetism with a transition temperature above 400 K. aip.org This highlights the strong dependence of magnetic properties on the crystal structure. Additionally, a high-pressure phase of CrSb₂ has been synthesized, which displays a ferromagnetic transition at approximately 160 K followed by an antiferromagnetic spin-density-wave transition at around 90 K. aps.org
Ferromagnetic and Ferrimagnetic Behaviors in Chromium-Manganese Antimonide Solid Solutions
Solid solutions of chromium-manganese antimonide, with the general formula (Mn₁₋ₓCrₓ)Sb, exhibit a fascinating evolution of magnetic behavior as the concentration of chromium (x) is varied. jst.go.jpresearchgate.net Pure manganese antimonide (MnSb, x=0) is a ferromagnetic substance. jst.go.jpresearchgate.net
As chromium is introduced to replace manganese, the magnetic properties undergo significant changes:
Advanced Characterization Techniques and Methodological Development
Microscopy Techniques
Microscopy techniques are fundamental in materials science for visualizing the structure of materials from the millimeter to the angstrom scale. For chromium antimonide, electron microscopy methods are particularly valuable for linking its synthesis and processing conditions to its morphology and crystallographic features.
Scanning Electron Microscopy (SEM) is a primary technique for characterizing the surface topography and microstructure of chromium antimonide. The method involves scanning a focused beam of electrons over a sample's surface, which generates various signals that reveal information about its morphology, composition, and crystalline structure. In the context of CrSb, SEM is used to examine grain size, shape, and distribution, as well as to identify different phases and topographical features.
| SEM Parameter/Mode | Information Obtained for Chromium Antimonide | Typical Application |
|---|---|---|
| Accelerating Voltage (e.g., 10-20 kV) | Controls the penetration depth of the electron beam, balancing surface detail with signal generation from the bulk. | Optimized to achieve high-resolution images of CrSb grain boundaries and surface features. |
| Secondary Electron (SE) Imaging | Provides high-resolution topographical contrast, detailing the surface morphology, particle shape, and porosity. | Visualizing the shape and size of individual CrSb crystallites in a powder or the surface texture of a bulk sample. |
| Backscattered Electron (BSE) Imaging | Generates compositional contrast, where regions with higher average atomic numbers appear brighter. | Identifying and mapping the distribution of unreacted chromium or antimony, or detecting impurity phases within the CrSb matrix. |
| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Provides qualitative and quantitative elemental analysis of a selected area. scispace.com | Confirming the elemental ratio of Cr to Sb in specific grains and identifying the composition of unknown phases. |
Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the analysis of a material's internal nanostructure, crystallinity, and atomic-scale defects. uni-muenchen.de In TEM, a high-energy electron beam is transmitted through an ultra-thin sample, and the resulting interactions are used to form an image. For chromium antimonide, TEM is indispensable for studying features like crystal lattice structures, dislocations, grain boundaries, and the presence of nanoscale precipitates or secondary phases. mdpi.com
Studies on related nanostructured materials, such as antimony nanowires, have shown that TEM can confirm their single-crystal nature and identify thin surface oxidation layers, findings that are directly relevant to the nanoscale characterization of CrSb. researchgate.net Techniques like Selected Area Electron Diffraction (SAED) within the TEM provide crucial information about the crystallographic orientation and structure of individual nanograins. researchgate.net
| TEM Technique | Information Obtained for Chromium Antimonide | Typical Application |
|---|---|---|
| Bright-Field (BF) Imaging | Provides a general overview of the nanostructure, where dense areas or defects that scatter electrons appear dark. | Imaging the size and distribution of CrSb nanoparticles or grains and visualizing dislocations and grain boundaries. |
| Dark-Field (DF) Imaging | Forms an image using only specific diffracted electrons, highlighting crystalline regions with a particular orientation. | Identifying and mapping grains with a specific crystallographic orientation or imaging specific types of crystal defects. |
| High-Resolution TEM (HRTEM) | Allows for the direct imaging of atomic columns and crystal lattice fringes. | Analyzing the atomic structure of interfaces, identifying stacking faults, and confirming the crystalline perfection of CrSb nanostructures. |
| Selected Area Electron Diffraction (SAED) | Generates diffraction patterns from a specific area, revealing its crystal structure and orientation. researchgate.net | Confirming the crystal structure (e.g., NiAs-type for CrSb) of individual grains and determining their crystallographic orientation. |
Electron Backscatter Diffraction (EBSD) is a specialized SEM-based technique used for detailed crystallographic analysis of polycrystalline materials. wikipedia.org The technique involves bombarding a tilted crystalline sample with a stationary electron beam and analyzing the resulting Kikuchi patterns, which are formed by the diffraction of backscattered electrons. whiterose.ac.uk EBSD can map the crystal orientation, identify phases, and characterize grain boundaries and local strain with high spatial resolution. wikipedia.org
When coupled with Electron Channeling Contrast Imaging (ECCI), which is sensitive to local lattice distortions, it becomes a powerful tool for investigating the relationship between crystallographic orientation and defect structures like dislocations. dierk-raabe.com This combined approach has been effectively used to study deformation in high-chromium steels, demonstrating its potential for analyzing strain and defects in chromium antimonide. americanelements.comnih.gov
| Analysis Type | Information Obtained for Chromium Antimonide | Typical Application |
|---|---|---|
| Orientation Mapping (Inverse Pole Figure) | Creates a color-coded map of the crystallographic orientation of each grain in the microstructure. | Visualizing grain structure, size distribution, and morphology in polycrystalline CrSb. |
| Texture Analysis (Pole Figure/ODF) | Quantifies the preferred crystallographic orientation (texture) of the grains within the material. | Determining if processing methods (e.g., thin-film deposition, sintering) induce a preferred orientation in CrSb, which can affect its magnetic and electronic properties. |
| Grain Boundary Analysis | Measures the misorientation angle and type (e.g., low-angle, high-angle, special coincidence site lattice) of boundaries between grains. | Correlating grain boundary characteristics with material properties, such as charge transport or mechanical stability. |
| Strain Analysis (Kernel Average Misorientation) | Maps local lattice rotations to provide a qualitative measure of plastic strain and geometrically necessary dislocation density. nih.gov | Identifying regions of residual strain or plastic deformation in CrSb that may result from mechanical processing or thermal stress. |
Chemical State and Elemental Analysis
Determining the precise elemental composition and purity of chromium antimonide is critical, as even minute impurities can significantly alter its magnetic and electronic properties. A suite of analytical techniques is employed to quantify the main constituents and detect trace contaminants.
X-ray Fluorescence (XRF) and Inductively Coupled Plasma (ICP) spectrometry are two powerful, yet distinct, techniques for determining elemental composition.
X-ray Fluorescence (XRF) is a non-destructive analytical technique where the sample is irradiated with high-energy X-rays, causing it to emit characteristic "fluorescent" X-rays. malvernpanalytical.com By measuring the energy and intensity of these emitted X-rays, the elemental composition can be determined. XRF is well-suited for the rapid analysis of solid samples with minimal preparation and is effective for quantifying major and minor elements. mdpi.com
Inductively Coupled Plasma (ICP) based techniques, including ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), offer exceptionally high sensitivity. drawellanalytical.com These methods require the sample to be digested into a liquid solution, which is then nebulized into a high-temperature argon plasma. The plasma excites (ICP-OES) and ionizes (ICP-MS) the atoms, which are then detected. ICP-MS, in particular, is capable of detecting elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, making it ideal for quantifying trace impurities. malvernpanalytical.com
| Feature | X-ray Fluorescence (XRF) | Inductively Coupled Plasma (ICP-MS/OES) |
|---|---|---|
| Principle | Excitation of core electrons by X-rays, followed by emission of characteristic fluorescent X-rays. malvernpanalytical.com | Atomization and ionization in a high-temperature argon plasma, followed by mass or optical detection. drawellanalytical.com |
| Sample Form | Solid, powder, or liquid. Analysis is typically non-destructive. | Liquid solution (requires sample digestion, which is destructive). malvernpanalytical.com |
| Sensitivity | Parts-per-million (ppm) range; less sensitive for light elements. | ICP-OES: ppm to high ppb. ICP-MS: low ppb to ppt (B1677978) range. malvernpanalytical.com |
| Primary Use for CrSb | Rapid confirmation of major element stoichiometry (Cr:Sb ratio); screening for major metallic impurities. | High-accuracy quantification of the Cr:Sb ratio; precise measurement of minor and trace elemental impurities. researchgate.net |
Glow Discharge Mass Spectrometry (GDMS) is the industry-standard technique for the direct analysis of trace and ultra-trace elemental impurities in high-purity solid materials. canada.cathermofisher.com The technique operates by sputtering atoms from the solid sample surface using a low-pressure argon glow discharge plasma. mat-cs.com These sputtered atoms are subsequently ionized in the plasma, extracted into a high-resolution mass spectrometer, and detected. canada.ca
A key advantage of GDMS is its ability to perform a full elemental survey on solid samples directly, thereby avoiding the laborious and potentially contaminating dissolution steps required for solution-based methods like ICP-MS. canada.ca This makes it exceptionally reliable for purity certification of materials like chromium antimonide, where impurity levels must be stringently controlled. GDMS can routinely quantify impurities at the parts-per-billion (ppb) level, certifying material purity up to 99.99999% (7N). canada.caeag.com
| Feature | Description | Relevance to Chromium Antimonide |
|---|---|---|
| Analytical Capability | Direct elemental analysis of conductive and semi-conductive solids with high sensitivity. thermofisher.com | Ideal for analyzing the purity of bulk or thin-film CrSb samples without chemical dissolution. |
| Detection Limits | Typically in the range of 1-10 parts-per-billion by weight (ppbw) for most elements. | Enables the detection and quantification of critical impurities (e.g., Fe, Ni, Co, Si, O, C) that can affect magnetic ordering and transport properties. |
| Elemental Coverage | Provides quantitative data for over 70 elements in a single analysis. canada.ca | Offers a comprehensive impurity profile, ensuring that no unexpected contaminants are present in the final material. |
| Depth Profiling | Can be used to measure the distribution of trace elements as a function of depth from the surface. eag.com | Useful for analyzing the purity of thin films or identifying surface contamination versus bulk impurities in CrSb. |
Electrothermal Atomic Absorption Spectrometry (ET-AAS) for Trace Determination
Electrothermal Atomic Absorption Spectrometry (ET-AAS) is a highly sensitive analytical technique suitable for determining trace and ultra-trace concentrations of elements in various matrices. For a compound like chromium antimonide, ET-AAS provides a robust method for quantifying elemental impurities or for analyzing trace amounts of chromium and antimony that may leach into surrounding environments. The methodology involves the electrothermal atomization of a sample in a graphite (B72142) furnace, allowing for detection at picogram (pg) levels.
Research has established optimized parameters for the separate determination of chromium and antimony, which are fundamental for developing analytical protocols for chromium antimonide. For instance, in the analysis of chromium, a pyrolysis temperature of 700°C and an atomization temperature of 2500°C are considered optimal. psu.edu The use of a chemical modifier, such as ruthenium (Ru) permanently deposited on the graphite tube, can significantly improve the analytical signal's symmetry and reduce the atomization time. psu.edu In one study, a Ru modifier reduced the signal time for chromium from 15 seconds to a highly symmetric 5-second peak. researchgate.net
For antimony, optimal conditions typically involve a lower pyrolysis temperature of 600°C and an atomization temperature of 1400°C. psu.edu The presence of a Ru permanent modifier has been shown to nearly double the sensitivity for antimony detection. psu.edu The characteristic mass (m₀), which is the mass of an element that produces an integrated absorbance of 0.0044 s, is a key performance metric. For chromium, characteristic masses of around 2.4-2.5 pg have been reported, while for antimony, values are approximately 24.6 pg with a modifier. psu.eduresearchgate.net Detection limits are exceptionally low, reaching 2 pg for chromium and 43 pg for antimony, making ET-AAS ideal for trace impurity analysis in high-purity materials like chromium antimonide. psu.eduresearchgate.net
Table 1: ET-AAS Parameters for Chromium and Antimony Determination
| Parameter | Chromium (Cr) | Antimony (Sb) | Reference |
|---|---|---|---|
| Pyrolysis Temperature | 700°C | 600°C | psu.edu |
| Atomization Temperature | 2500°C | 1400°C | psu.edu |
| Chemical Modifier | Ruthenium (Ru) | Ruthenium (Ru) | psu.eduresearchgate.net |
| Characteristic Mass (m₀) | ~2.5 pg (with Ru) | ~24.6 pg (with Ru) | researchgate.net |
| Limit of Detection (LOD) | 2 pg | 43 pg | psu.eduresearchgate.net |
Speciation Analysis Methodologies (e.g., HPLC-ICP-MS)
The toxicity and environmental mobility of chromium and antimony are highly dependent on their oxidation states. mdpi.com Therefore, speciation analysis, which is the separation and quantification of different chemical forms of an element, is critical. High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) is the premier hyphenated technique for this purpose, combining the separation power of HPLC with the high sensitivity and elemental specificity of ICP-MS. nih.gov
This methodology is essential for studying materials like chromium antimonide, as it allows for the determination of different valence states, such as Cr(III) and Cr(VI) or Sb(III) and Sb(V), which might form upon interaction with environmental or biological systems. mdpi.comresearchgate.net The separation is typically achieved using ion-exchange chromatography. For instance, an anion-exchange column like the Dionex IonPac AG7 can be used to separate the cationic Cr(III) from the anionic Cr(VI) species. researchgate.net Similarly, various columns, including the Hamilton PRP-X100 and Dionex IonPac AS7, have been successfully employed for the separation of Sb(III) and Sb(V). researchgate.net
The optimized methodologies allow for the complete separation of these species in complex matrices, often within 3 to 9.5 minutes. researchgate.net The detection limits achieved with HPLC-ICP-MS are in the sub-μg/L range, demonstrating the technique's suitability for trace-level environmental monitoring. researchgate.net For example, validated methods have reported limits of detection (LOD) for Cr(III) and Cr(VI) of 0.11 μg/L and 0.17 μg/L, respectively. researchgate.net For antimony, the LODs can be even lower, at 0.009 μg/L for Sb(III) and 0.012 μg/L for Sb(V). researchgate.net
Table 2: HPLC-ICP-MS Speciation Analysis Parameters
| Species | Chromatography Column | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| Cr(III) | Dionex IonPac AG7 | 0.11 µg/L | researchgate.net |
| Cr(VI) | Dionex IonPac AG7 | 0.17 µg/L | researchgate.net |
| Sb(III) | Dionex IonPac AS7 | 0.009 µg/L | researchgate.net |
| Sb(V) | Dionex IonPac AS7 | 0.012 µg/L | researchgate.net |
Spectroscopic Resonance Techniques
Electron Paramagnetic Resonance (EPR) for Valence States and Local Environments
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is exceptionally powerful for investigating the valence states and local coordination environments of transition metal ions like chromium. qucosa.deresearchgate.net In the context of chromium antimonide, EPR would be a primary tool for identifying the oxidation states of chromium (e.g., Cr(III), Cr(V)) and probing the symmetry of its local environment within the crystal lattice. researchgate.netnih.gov
The EPR spectrum's characteristics are highly sensitive to the ion's electronic configuration and its interaction with the crystal field. For example, Cr(III) (a 3d³ system) in an octahedral environment typically shows distinct signals, while the presence of Cr(V) (a 3d¹ system) gives rise to a sharp resonance with g-values near 1.976. researchgate.net Studies on chromium-doped materials have successfully used EPR to distinguish between different chromium centers. For instance, analysis of Cr ions in silica (B1680970) xerogels identified three distinct signals: one for antiferromagnetically coupled Cr(III) pairs (g ≈ 1.975), another for isolated Cr(V) in tetragonally distorted octahedra, and a third for isolated Cr(III) ions in sites with lower symmetry. researchgate.net The precise g-values and the presence of fine structure in the spectrum provide detailed information about distortions from ideal symmetry (e.g., rhombic or axial distortions). researchgate.netrsc.org
Table 3: Representative EPR Signals for Chromium Species
| Chromium Species | Signal Description | Effective g-value (g_eff) | Local Environment/State | Reference |
|---|---|---|---|---|
| Cr(V) | Narrow, sharp resonance | g_|| = 1.953, g_⊥ = 1.976 | Tetragonally distorted octahedron | researchgate.net |
| Cr(III) | Broad resonance | ~1.975 | Antiferromagnetically coupled pairs | researchgate.net |
| Cr(III) | Weak, broad signal | Ranges from 6.15 to 1.96 | Isolated ions in distorted octahedral sites | researchgate.net |
| Cr³⁺ | - | - | Rhombically distorted octahedral site | rsc.org |
Mössbauer Spectroscopy for Hyperfine Interactions and Oxidation States
Mössbauer spectroscopy is a nuclear resonance technique that provides highly specific information about the local chemical environment of certain atomic nuclei. For antimony-containing compounds like chromium antimonide, ¹²¹Sb Mössbauer spectroscopy is an indispensable tool. It measures the hyperfine interactions between the antimony nucleus and its surrounding electrons, yielding data on oxidation state, site symmetry, and chemical bonding. chalcogen.rouni-bielefeld.de
The primary parameters obtained from a ¹²¹Sb Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). uni-bielefeld.demdpi.com The isomer shift is directly related to the s-electron density at the nucleus and is highly sensitive to the oxidation state. chalcogen.ro For instance, negative isomer shifts are characteristic of Sb(III), which possesses a stereochemically active 5s² lone pair of electrons, often resulting in a pyramidal coordination environment. chalcogen.ro In contrast, Sb(V) exhibits different isomer shift values.
The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-uniform electric field gradient at the nucleus, providing insight into the symmetry of the local environment. mdpi.com A non-zero quadrupole splitting indicates a distortion from a perfect cubic symmetry. chalcogen.romdpi.com For example, in studies of Na-Sb intermetallics, Sb metal showed a small quadrupole splitting, while the NaSb phase with a more complex coordination environment exhibited a large splitting of -17.5 mm s⁻¹. mdpi.com These parameters make Mössbauer spectroscopy a precise probe for the crystallographic and electronic state of antimony within the chromium antimonide lattice.
Table 4: ¹²¹Sb Mössbauer Hyperfine Parameters for Select Antimony Species (at 78 K)
| Compound/Phase | Isomer Shift (δ) (mm s⁻¹) | Quadrupole Splitting (ΔE_Q) (mm s⁻¹) | Inferred Sb Environment | Reference |
|---|---|---|---|---|
| Sb metal | -11.42 | 4.3 | Slightly distorted octahedral site | mdpi.com |
| Na₃Sb | -7.74 | ~0 | High-symmetry site | mdpi.com |
| NaSb | -9.24 | -17.5 | Distorted polyhedron (2 Sb, 5 Na neighbors) | mdpi.com |
| Sb(III) in glasses | Negative values | Variable | Pyramidal environment (SbS₃E) | chalcogen.ro |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes
Fourier Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds. creative-biostructure.com While often used to identify organic functional groups, FTIR is also valuable for characterizing inorganic and intermetallic compounds like chromium antimonide. The resulting spectrum serves as a molecular fingerprint, providing information on molecular structure and chemical bonding. creative-biostructure.comnih.gov
For a simple binary intermetallic compound, the most relevant information is found in the far-infrared (FIR) region (typically below 400 cm⁻¹), where lattice vibrations and metal-metal bond vibrations occur. acs.org Analysis in the mid-infrared (MIR) region (4000-400 cm⁻¹) can be used to detect the presence of surface oxidation products or adsorbed species. For example, the formation of chromium oxides on the surface would produce characteristic bands corresponding to Cr-O stretching modes. Studies on chromium oxides have identified absorption bands between 400 and 800 cm⁻¹ related to these vibrations. researchgate.net Similarly, peaks attributed to chromyl (Cr=O) vibrations have been noted around 906-949 cm⁻¹. researchgate.net Therefore, FTIR serves as a sensitive tool to assess the surface integrity and detect the presence of oxide impurities on chromium antimonide.
Functional Applications and Emerging Technologies
Spintronic Materials Development
Spintronics, or spin-based electronics, is a field that aims to utilize the intrinsic spin of electrons, in addition to their charge, to carry information. This approach promises devices with higher speeds, lower power consumption, and increased integration density compared to conventional electronics youtube.com. The development of materials that can control and manipulate electron spin at room temperature is a critical challenge in this field aps.org.
A key class of materials for spintronics is dilute magnetic semiconductors (DMS), which are created by doping a small amount of magnetic atoms into a nonmagnetic semiconductor host ubc.ca. This process can induce long-range magnetic order, a prerequisite for spintronic applications aps.org. Transition metals like chromium are frequently used as dopants to introduce and control magnetic properties in semiconductors arxiv.org.
Doping nonmagnetic semiconductors like antimonides with magnetic impurities such as chromium is a recognized strategy for realizing DMS materials. The goal is to achieve a high Curie temperature (the temperature above which a material loses its ferromagnetic properties), which is essential for the practical operation of spintronic devices arxiv.org. While much research has focused on materials like (Ga,Mn)As, the principles are broadly applicable to other semiconductor systems, including antimonides aps.org. The interaction between the localized 'd' electron spins of the chromium atoms and the charge carriers of the antimonide host can lead to interesting magnetic functionalities crucial for spintronic devices youtube.com.
A fundamental requirement for any spintronic device is the ability to efficiently inject spin-polarized electrons—a stream of electrons with a predominant spin orientation—from a magnetic material into a non-magnetic semiconductor mst.eduyoutube.com. The properties of the interface between the magnetic injector and the semiconductor are critical for this process mst.edu.
Materials possessing a high degree of spin polarization at the Fermi level are considered ideal for spin injection youtube.com. Chromium itself is known to be an effective pure spin current detector due to a large inverse spin Hall effect, which is independent of its antiferromagnetic ordering aps.orgresearchgate.net. This intrinsic property of chromium is beneficial for detecting and manipulating spin currents in devices. Research into chromium-doped heterostructures has shown that the dopant atoms introduce states within the band gap of the host semiconductor, creating channels for spin injection mst.edu. The development of chromium antimonide-based systems could leverage these principles for creating efficient spin injectors and detectors in advanced spintronic devices.
Materials for Advanced Lithography
The relentless drive to shrink the size of components in integrated circuits is governed by the capabilities of photolithography, the process used to print complex patterns on semiconductor wafers youtube.com. As feature sizes move into the nanometer scale, new materials are required for the photomasks that act as the stencils in this process aps.org.
Photomasks work by having an "absorber" material that blocks light in specific areas to create a pattern ubc.ca. For decades, chromium has been a standard absorber material, but next-generation lithography techniques demand materials with improved properties ubc.cayoutube.com.
An innovative high-performance absorber material based on a chromium-antimony (Cr-Sb) alloy has been developed for this purpose aps.orgamericanelements.com. This novel material offers superior optical properties compared to the current standard, tantalum-boron-nitride (TaBN) aps.org. It can be deposited using conventional and cost-effective sputter coating processes, resulting in high-quality nanometer-scale films. A key advantage of the Cr-Sb material is the high degree of control and resolution it offers during the patterning process, with demonstrated feature sizes as small as 5 nm aps.org.
| Property | Chromium-Antimonide (Cr-Sb) | Standard (TaBN) |
| Deposition Method | Conventional Sputter Coating | Sputter Coating |
| Film Quality | High-quality nanometer films | Standard |
| Optical Properties | Superior | Standard |
| Patterning Resolution | Demonstrated down to 5 nm | Limited at smaller nodes |
| Cost-Effectiveness | High | Standard |
Extreme Ultraviolet (EUV) lithography is the leading technology for manufacturing the most advanced computer chips, using an extremely short wavelength of 13.5 nm light to pattern minuscule features mst.eduresearchgate.net. This technology requires entirely new materials for photomasks, as traditional materials are not effective at this wavelength aps.orgarxiv.org.
EUV photomasks are reflective, using a complex multilayer of silicon and molybdenum to reflect the EUV light researchgate.net. The absorber material must efficiently block this reflected light to form the desired pattern. The chromium-antimony material was specifically developed to meet the challenges of EUV lithography aps.org. Its tunable optical properties and high resolution enable single-exposure patterning, which is critical for fabricating future generations of computer chips americanelements.com. This innovation addresses a key challenge in the advancement of EUV technology, providing a high-quality material that improves both optical resolution and the ease of patterning aps.org.
Quantum Materials Research
Quantum materials are substances where the collective quantum mechanical effects of electrons result in unusual and often technologically useful properties youtube.comyoutube.com. This category includes materials like topological insulators and certain magnetic semiconductors.
Research into chromium-doped antimonide compounds has placed them in the category of magnetically doped topological insulators (MTIs) arxiv.orgresearchgate.netarxiv.org. These materials are of great interest for their potential to exhibit the quantum anomalous Hall effect (QAHE) arxiv.org. The QAHE is a quantum phenomenon that could be harnessed to create a new generation of ultra-low-power electronic devices and could also serve as a future resistance standard arxiv.orgresearchgate.net. In materials like chromium-doped bismuth antimony telluride, the chromium atoms introduce magnetism that is essential for realizing this quantum effect researchgate.netarxiv.org.
Furthermore, the binary compound chromium antimonide (CrSb₂) has been identified as an antiferromagnetic narrow-gap semiconductor that hosts metallic surface states which are absent in the bulk material researchgate.net. The existence of such distinct surface states, where electricity can flow on the surface while the interior remains insulating, is a hallmark of topologically interesting materials. While these particular surface states in CrSb₂ are considered trivial (not arising from a topological band inversion), their study contributes to the broader understanding of quantum phenomena at the surfaces and interfaces of materials researchgate.net.
Magnetically Doped Topological Insulators (MTIs)
Chromium antimonide is a key component in the development of magnetically doped topological insulators (MTIs). Topological insulators are materials that behave as insulators in their interior but have conducting states on their surface. The introduction of magnetic elements like chromium into antimony-based topological insulators, such as antimony telluride (Sb₂Te₃), is crucial for breaking the time-reversal symmetry and inducing a magnetic moment. This doping leads to the opening of a band gap at the Dirac point, which is a critical step for realizing the quantum anomalous Hall effect (QAHE), a phenomenon characterized by a quantized Hall resistance without the need for an external magnetic field.
In materials like chromium-doped antimony telluride (CrₓSb₂₋ₓTe₃), the chromium atoms introduce long-range ferromagnetic order. Research has shown that the magnetic transition temperature in these materials is dependent on the doping concentration of chromium. While high magnetic ordering temperatures have been achieved, the observation of the desired dissipationless electrical transport, a hallmark of the QAHE, has been primarily limited to temperatures below approximately 2 Kelvin. Inhomogeneities within the MTI material have been identified as a significant challenge, as they can affect the coupling between the Dirac states and the magnetic dopants. Studies on the magnetic correlations in thin films of chromium-doped Sb₂Te₃ have revealed the formation of small, coupled, magnetically ordered clusters within a paramagnetic background, even at low temperatures.
Materials for Quantum Hall Resistance Standards
The unique properties of chromium-doped antimony-based topological insulators make them promising candidates for the next generation of quantum Hall resistance standards. The quantum anomalous Hall effect (QAHE) observed in these materials offers a significant advantage over the traditional quantum Hall effect, as it does not require strong external magnetic fields. This could lead to the development of more economical, portable, and user-friendly resistance standards.
Materials such as chromium-doped bismuth antimony telluride (Cr-Doped (BiₓSb₁₋ₓ)₂Te₃) are at the forefront of this research. Precision measurements on these MTI-based devices are being conducted to assess their viability as a future resistance standard. The goal is to achieve a quantized Hall resistance (QHR) of h/e² (where h is the Planck constant and e is the elementary charge) with high precision and at zero magnetic field. If successfully developed, these MTI-based standards could be integrated into a single system with Josephson voltage standards, which are averse to magnetic fields, to realize an alternative quantum current standard.
Environmental Remediation and Catalysis
Adsorbents for Hexavalent Chromium Removal from Water
While research on chromium antimonide itself as an adsorbent is not extensive, related transition-metal antimonides have demonstrated significant potential for the removal of hexavalent chromium (Cr(VI)) from water. Hexavalent chromium is a highly toxic and carcinogenic environmental pollutant. Studies on intermetallic compounds like cobalt antimonide (CoSb) and nickel antimonide (NiSb) have shown them to be structurally robust and reusable adsorbents for Cr(VI).
The adsorption process is influenced by several factors, including pH, contact time, initial concentration of Cr(VI), and the adsorbent dosage. For CoSb and NiSb, the maximum adsorption of Cr(VI) was observed at a pH of 4.5. The percentage of Cr(VI) removal increases with a higher adsorbent dosage. For instance, increasing the dosage of CoSb and NiSb from 0.3 to 0.9 g/L resulted in a significant increase in Cr(VI) removal. The adsorption capacity was also found to increase with the initial concentration of Cr(VI), likely due to a greater driving force for mass transfer. These findings suggest that antimonide-based materials could be a promising class of adsorbents for the remediation of water contaminated with hexavalent chromium.
Table 1: Effect of Adsorbent Dosage on Cr(VI) Removal by Antimonides
| Adsorbent | Dosage (g/L) | Initial Cr(VI) Conc. (mg/L) | Removal Efficiency (%) after 120 min |
|---|---|---|---|
| CoSb | 0.3 | 5 | 73 |
| CoSb | 0.9 | 5 | 99 |
| NiSb | 0.3 | 5 | 61 |
| NiSb | 0.9 | 5 | 96 |
Catalytic Applications in Chemical Reactions
The catalytic potential of chromium antimonide can be inferred from the known catalytic activities of chromium and antimony compounds. Chromium-based catalysts are widely used in various organic synthesis reactions due to their versatility, low cost, and excellent performance. They are employed in coupling reactions, dehydrogenation reactions, and polymerization, among others. For example, supported chromium catalysts can be used in the synthesis of hydrogen cyanide and in the production of polyolefins.
Antimony and its derivatives have also found applications in catalysis, particularly in photocatalysis and electrocatalysis. They can be used to modify the properties of other materials to enhance their catalytic performance. For instance, embedding antimony derivatives in photonic nanomaterials can increase electronic conductivity and improve the efficiency of oxidation-reduction reactions used for degrading organic matter in wastewater. Given the individual catalytic capabilities of its constituent elements, chromium antimonide is a candidate for investigation in various catalytic chemical reactions.
Phase Change Materials for Data Storage Technologies
Antimony and its alloys are at the core of phase-change memory (PCM) technology, a type of non-volatile random-access memory. PCM devices store data by reversibly switching a material between its amorphous and crystalline states, which have different electrical resistances. Antimony-based materials, such as those in the Ge-Sb-Te (GST) system, are widely used for this purpose.
Elemental antimony itself is a promising candidate for future phase-change memory applications. It is semi-metallic in its crystalline phase and semiconducting as an amorphous thin film, exhibiting a significant contrast in resistivity between the two states. The use of a single-element material like antimony could simplify the miniaturization of PCM devices and reduce issues related to compositional variations that can occur in complex alloys. Other antimonides, such as those from Group III (e.g., AlSb, GaSb), are also being explored as potential materials for multilevel and analog PCM devices, which could increase data storage density. The inherent properties of antimony make chromium antimonide a compound of interest for investigation in the field of phase-change materials for data storage.
Advanced Optical and Optoelectronic Materials
Chromium antimonide is recognized as a crystalline solid with applications in photo optics. americanelements.com The optical properties of materials containing both chromium and antimony have been a subject of study. For instance, glasses containing chromium oxides exhibit interesting optical characteristics due to the presence of chromium ions in different oxidation states, particularly Cr³⁺. The optical absorption and luminescence spectra of such materials are sensitive to the host environment.
In chromium-doped antimony borate (B1201080) glass systems, for example, the optical band gap has been found to decrease as the concentration of chromium oxide increases. These glasses exhibit luminescence in the near-infrared region. The combination of chromium's diverse oxidation states and antimony's semiconductor properties suggests that chromium antimonide could possess unique optical and optoelectronic characteristics. First-principles calculations on ternary chromium chalcogenides, which are related compounds, predict large optical absorption coefficients, indicating their potential use as light harvesters in solar cells or as infrared detectors. researchgate.net This points to the potential for chromium antimonide to be a valuable material in the development of advanced optical and optoelectronic devices.
Components for Photovoltaic Cells and Optical Fibers
The application of chromium antimonide in photovoltaic and optical fiber technologies is primarily based on its inherent properties as a semiconductor. americanelements.com Materials for photovoltaic cells are chosen for their ability to absorb photons from sunlight and convert this energy into electrical current. This process relies on the material's electronic band structure and its capacity for strong interband transitions. Optical studies of CrSb have confirmed the presence of strong interband transitions, a key characteristic for light absorption. aps.org
While direct, large-scale integration of chromium antimonide into commercial solar cells is not widely documented, the properties of antimonide compounds in general are of significant interest in photovoltaics. For instance, gallium antimonide (GaSb) is utilized in infrared cells for thermophotovoltaic applications, which convert heat radiation into electricity. americanelements.comresearchgate.net This demonstrates the potential of antimonide-based semiconductors in energy conversion technologies.
In the field of optical fibers, the technology primarily relies on silica-based materials. However, the optical properties of these fibers are often modified by introducing dopants. Chromium, a constituent element of chromium antimonide, is one such dopant used to alter the performance of optical fibers for specific applications like fiber lasers and amplifiers.
Near-Infrared (NIR) Light Sources and Phosphors
The development of efficient and stable near-infrared (NIR) light sources is a significant area of materials science research, with applications in spectroscopy, night vision, and biomedical imaging. nih.govnih.gov A key technology in this field involves phosphor-converted light-emitting diodes (pc-LEDs), which use a blue LED chip to excite a phosphor material that emits light in the NIR spectrum. acs.org
The trivalent chromium ion (Cr³⁺) is a highly effective activator for producing broadband NIR emission. nih.gov The specific properties of the NIR emission, such as its wavelength and bandwidth, are heavily influenced by the "host" material in which the Cr³⁺ ions are embedded. Research has shown that antimonate compounds—which contain antimony and oxygen—are effective host materials for Cr³⁺, enabling efficient NIR emission. semanticscholar.orgresearchgate.net These chromium-activated antimonate phosphors are promising candidates for the next generation of NIR technologies. semanticscholar.org
Several chromium-doped antimonate phosphors have been developed, demonstrating tunable NIR emission. The specific composition of the host lattice plays a crucial role in the resulting optical properties.
| Phosphor Material | Peak Emission Wavelength (nm) | Emission Range (nm) | Key Characteristics |
|---|---|---|---|
| LiIn₂SbO₆:Cr³⁺ | 965 | - | Ultra-broadband NIR emission with a full-width at half maximum of 217 nm. researchgate.net |
| Mg₂InSbO₆:Cr³⁺ | 698 | - | Intense NIR emission under UV excitation with high quantum efficiency. |
| CLMSG:Cr³⁺ | - | 650 - 900 | Broad NIR emission with a bandwidth of approximately 120 nm under ~450 nm excitation. researchgate.net |
| Sc₂O₃:Cr³⁺,Cr⁴⁺ | - | 650 - 1600 | Ultra-broadband emission achieved by co-doping with Yb³⁺ ions. nih.gov |
Pigment Applications in Ceramics
In the ceramics industry, pigments must exhibit high thermal and chemical stability to maintain their color after firing at high temperatures. digitalfire.com While chromium antimonide in its direct CrSb form is not typically used as a pigment, its constituent elements, chromium and antimony, are combined with other oxides to create highly stable complex inorganic color pigments. mfa.orgresearchgate.net
Specifically, chromium and antimony are key components of a rutile-structured pigment known as chromium antimony titanate. mfa.org This pigment is used to produce a range of yellow, buff, and orange colors in ceramic bodies and glazes. researchgate.netnkrinternational.com In this formulation, antimony (as Sb⁵⁺) acts as a counterion to balance the electrical charge when chromium (Cr³⁺) is incorporated into the titanium dioxide (TiO₂) lattice. researchgate.net This structure is chemically inert and stable at temperatures up to 1300°C. mfa.org
| Component | Chemical Formula | Proportion by Weight | Function |
|---|---|---|---|
| Chromic Oxide | Cr₂O₃ | 2-5% | Primary Chromophore (Coloring Agent) |
| Antimony Pentoxide | Sb₂O₅ | 10-20% | Charge Compensator |
| Titanium Dioxide | TiO₂ | 75-88% | Host Lattice (Rutile Structure) |
Resistive Switching Devices and Related Electronic Components
Chromium antimonide has recently been identified as a material with significant potential for future electronics due to its unique physical properties. researchmatters.in It is classified as an altermagnet, a class of materials that combines the zero net magnetization of antiferromagnets with the spin-split electronic bands of ferromagnets. researchmatters.inaps.org This combination is highly attractive for spintronic applications, which utilize the spin of electrons to store and process information. researchmatters.in
A key discovery is that CrSb exhibits Direction-Dependent Conduction Polarity (DDCP). researchmatters.in This rare property means the material can conduct electricity primarily via electrons (n-type) in one direction and via holes (p-type) in another. researchmatters.in This dual-nature conductivity opens possibilities for creating more versatile and efficient electronic components than are possible with conventional semiconductors. researchmatters.in The altermagnetic properties of CrSb have been shown to be preserved in films as thin as 10 nanometers, which is a critical threshold for integration into real-world devices. spintronics-info.com
Resistive switching is a phenomenon observed in some materials where the electrical resistance can be changed between high and low states by applying an external voltage. This is the operating principle behind Resistive Random-Access Memory (ReRAM). nih.govmdpi.com While specific research into the resistive switching capabilities of CrSb is not yet widespread, materials with novel conduction mechanisms are of great interest for such applications. The ability to modulate conductivity is fundamental to resistive switching, and the unique, direction-dependent properties of CrSb make it a compelling candidate for future investigation in this area. Furthermore, other chromium compounds, such as chromium(III) oxide (Cr₂O₃), have been studied and shown to exhibit reversible resistive switching effects, indicating the potential role of chromium in such phenomena. researchgate.net
Computational Materials Science of Chromium Antimonide
Predictive Modeling of Crystal Structures and Polymorphs
Computational techniques, particularly those based on density functional theory (DFT), are employed to predict the stable crystal structures of chromium antimonide. These models can explore various possible atomic arrangements and determine the most energetically favorable ones.
For the hexagonal P63/mmc structure of CrSb, calculations have determined the lattice parameters to be a = 4.018 Å, b = 4.018 Å, and c = 5.890 Å. materialsproject.org First-principles DFT calculations have also been used to study the structural properties of CrSb₂ under pressure, predicting a phase transition from a marcasite (B74401) to a high-pressure (HP-II) structure at approximately 11.5 GPa. arxiv.org At 0 GPa, the optimized lattice parameters for the marcasite phase of CrSb₂ were found to be a=6.026Å, b=6.846Å, and c=3.151 Å, which shows good agreement with experimental values. arxiv.org
These predictive models are crucial for identifying potential new polymorphs that might be synthesized under specific conditions of temperature and pressure.
Simulation of Electronic Band Structures and Density of States
The electronic properties of chromium antimonide are critical for its potential applications in spintronics and other electronic devices. Computational simulations provide detailed information about the electronic band structure and the density of states (DOS).
First-principles calculations based on DFT have been performed to investigate the electronic structure of Cr-based zinc blende diluted magnetic semiconductors, including Al₁₋ₓCrₓSb. osti.gov These studies analyze the p-d hybridization's role in the electronic band structure and the exchange splitting of d-dominated bands. osti.gov The interaction strength is observed to become weaker as one moves from Al₁₋ₓCrₓN to Al₁₋ₓCrₓSb. osti.gov
Simulations for CrSb show a metallic character, with a calculated band gap of 0.000 eV. materialsproject.org The density of states near the Fermi level is crucial for determining the material's conductivity and magnetic behavior. In Cr-doped AlSb, the states composed of Cr-3d, Al-p, and Sb-p near the Fermi level are vital for its half-metallic behavior and ferromagnetic stability. ajol.info The significant hybridization between Cr-3d and Sb-p states at the Fermi level indicates that the double exchange mechanism is responsible for the material's magnetism. ajol.info
Furthermore, first-principles DFT calculations within the GGA+U framework have been used to explore the electronic properties of CrSb₂ under hydrostatic pressure. arxiv.org These calculations revealed a non-relativistic spin splitting of approximately 0.5 eV around the Fermi level. arxiv.org
Below is a table summarizing the calculated electronic properties for different chromium antimonide systems.
| Compound/System | Calculation Method | Key Electronic Properties | Reference |
| CrSb | DFT | Metallic, Band Gap = 0.000 eV | materialsproject.org |
| Al₁₋ₓCrₓSb | DFT (LSDA) | p-d hybridization, exchange splitting | osti.gov |
| Cr-doped AlSb | KKR-CPA-DFT | Half-metallic, Cr-3d/Sb-p hybridization | ajol.info |
| CrSb₂ | DFT (GGA+U) | Non-relativistic spin splitting (~0.5 eV) | arxiv.org |
This table is based on data from multiple computational studies and provides a comparative overview of the electronic properties.
Theoretical Calculation of Magnetic Properties (e.g., Exchange Interactions, Curie Temperature)
Computational models are essential for understanding the magnetic properties of chromium antimonide. Theoretical calculations can predict magnetic moments, exchange interaction energies, and Curie temperatures.
For CrSb with a hexagonal structure, the calculated total magnetic moment for the unit cell is 2.846 μB, with a ferromagnetic (FM) magnetic ordering. materialsproject.org In studies of Cr-doped AlSb, first-principles calculations using the Korringa-Kohn-Rostoker coherent potential approximation (KKR-CPA) method were used to determine the energy of the system in different magnetic configurations to investigate the stability of the magnetic state. ajol.info The results showed that as the chromium content increases, the material maintains its ferromagnetic properties, and the total magnetization also increases. ajol.info The Curie temperature for Al₀.₇₅Cr₀.₂₅Sb was calculated to be 740 K. ajol.info
The magnetic ground state of CrSb₂ has been confirmed to be collinear antiferromagnetic (AFM) through magnetic susceptibility measurements, a prerequisite for altermagnetism. arxiv.org First-principles calculations support this, showing the presence of collinear AFM and a non-relativistic spin splitting of about 0.5 eV. arxiv.org
The table below presents a summary of theoretical calculations of magnetic properties for various chromium antimonide compounds.
| Compound/System | Calculation Method | Magnetic Ordering | Calculated Magnetic Moment (μB) | Calculated Curie Temperature (K) | Reference |
| CrSb | DFT | Ferromagnetic | 2.846 (per unit cell) | - | materialsproject.org |
| Al₀.₉₆Cr₀.₀₄Sb | KKR-CPA-DFT | Ferromagnetic | 0.1167 (total) | - | ajol.info |
| Al₀.₇₅Cr₀.₂₅Sb | KKR-CPA-DFT | Ferromagnetic | 0.716 (total) | 740 | ajol.info |
| CrSb₂ | DFT (GGA+U) | Antiferromagnetic | - | - | arxiv.org |
This interactive table summarizes key magnetic properties of chromium antimonide systems as determined by various computational methods.
Computational Investigations of Phase Stability and Transitions
Understanding the phase stability of chromium antimonide under different conditions is crucial for its synthesis and application. Computational methods can predict the formation energy and the energy above the convex hull, which are indicators of a compound's stability.
For hexagonal CrSb (P63/mmc), the calculated formation energy per atom is 0.098 eV, and the energy above the hull is also 0.098 eV, suggesting it decomposes into Cr + Sb. materialsproject.org This indicates that while the compound can be formed, it is not the most thermodynamically stable phase under standard conditions.
First-principles calculations have been used to investigate the concentration-dependent stability of different phases in the Cr-V-Sb system. researchgate.net For a metal-to-antimony ratio of 3:1, the A15 crystal structure is preferably stabilized for all Cr and V concentrations. researchgate.net Increasing the Sb content to a 2:1 ratio leads to the stabilization of the Ni2In structure for most Cr concentrations. researchgate.net
Computational studies on CrSb₂ under pressure predict a structural phase transition from the marcasite to the HP-II structure at around 11.5 GPa, a finding that aligns qualitatively with experimental observations. arxiv.org
Prediction of Novel Chromium-Antimony Compounds and Alloys
Computational materials science also enables the prediction of entirely new compounds and alloys that have not yet been synthesized. By screening large compositional spaces, researchers can identify promising candidates for new materials with desired properties.
High-throughput computational screening has been employed to search for new ternary compounds, including antimonides. osti.govacs.org These methods use machine learning models trained on existing materials data to predict the formation energies and stability of hypothetical compounds. acs.org For instance, first-principles calculations have predicted a number of previously unreported semiconducting, half-metallic, and near half-metallic half-Heusler compounds that are close to the convex hull of stable phases and may be realizable experimentally. osti.gov
While specific predictions for novel binary chromium-antimony compounds are not extensively detailed in the provided context, the methodologies are well-established. For example, deep learning models are being used to predict the hardness of novel refractory high-entropy alloys, demonstrating the power of computational prediction in materials discovery. mdpi.comosti.gov Similar approaches could be applied to the Cr-Sb system to explore the potential for new stable or metastable phases with interesting electronic or magnetic properties. The investigation of Cr-doped materials like AlSb also points towards the potential of creating novel chromium-antimony-based alloys for spintronic applications. ajol.info
Future Research Directions and Open Challenges in Chromium Antimonide Studies
Exploration of Novel Synthesis Routes for Enhanced Material Properties
The properties of chromium antimonide are intrinsically linked to its synthesis method. Future research will focus on developing new and refining existing synthesis techniques to gain precise control over the material's stoichiometry, crystal structure, and morphology.
Thin Film Deposition: Techniques like magnetron co-sputtering are being explored to grow high-quality, single-crystalline CrSb thin films. arxiv.org Achieving phase-pure films with high crystalline quality is crucial for investigating its intrinsic properties and for its integration into spintronic devices. arxiv.org Challenges remain in preventing chemical reactions with substrates, such as the formation of InSb when grown on InP(111)A at elevated temperatures. arxiv.org The use of isostructural buffer layers, like PtSb, shows promise in promoting the desired (0001) orientation and enabling easier study of CrSb's magnetic properties. arxiv.org
High-Pressure Synthesis: High-pressure and high-temperature processing has been shown to extend the homogeneity range of related hexagonal Mn1+xSb alloys and can be a viable route to synthesize new polymorphic forms of CrSb with potentially enhanced properties. researchgate.net For instance, a new ferromagnetic polymorph of CrSb2 was synthesized under high pressure. arxiv.org
Chemical Vapor Transport (CVT): The CVT method has been successfully used to grow high-quality single crystals of CrSb2. arxiv.org This technique allows for the production of crystals with dimensions suitable for detailed characterization of their physical properties. arxiv.orgresearchgate.net
Furnace Reaction and Spark Plasma Sintering (SPS): This combination of techniques has been employed to synthesize co-substituted CrSb2 samples, demonstrating a strategy to enhance thermoelectric performance by reducing thermal conductivity. nih.gov
Deeper Understanding of Structure-Property-Performance Relationships
A fundamental understanding of how the atomic and electronic structure of chromium antimonide dictates its macroscopic properties is essential for its targeted application.
Magnetic Properties: Chromium antimonide exists in different stoichiometries, such as CrSb and CrSb2, each exhibiting distinct magnetic behaviors. CrSb is known to be antiferromagnetic, while CrSb2 also displays antiferromagnetism. arxiv.orgaip.org Recent research has identified CrSb2 as a potential altermagnet, a class of materials with non-relativistic spin splitting, which could be advantageous for spintronic applications. arxiv.orgresearchgate.net Further investigation into the magnetic ground state and its evolution under external stimuli like pressure is an active area of research. arxiv.org
Thermoelectric Properties: The thermoelectric efficiency of a material is determined by its figure of merit (ZT), which depends on the Seebeck coefficient, electrical conductivity, and thermal conductivity. Research has shown that the thermoelectric performance of materials like BiSbTe can be enhanced by incorporating CrSb as a magnetic secondary phase. aip.org This enhancement is attributed to a significant reduction in thermal conductivity and an increase in thermopower. aip.org Similarly, co-substitution with elements like Fe and Bi in CrSb2 has been shown to reduce thermal conductivity and enhance the ZT value. nih.gov A deeper understanding of how doping and the introduction of secondary phases affect the electronic band structure and phonon scattering mechanisms is crucial for designing more efficient thermoelectric materials. nih.gov
Electronic Structure: First-principles calculations based on density functional theory (DFT) are powerful tools for investigating the electronic structure and magnetic properties of chromium antimonide compounds. researchgate.netresearchgate.net These calculations can predict properties like the band gap, density of states, and magnetic moments, providing valuable insights that complement experimental findings. researchgate.netresearchgate.net
Development of Next-Generation Chromium Antimonide-Based Functional Materials
The unique properties of chromium antimonide make it a building block for a new generation of functional materials with tailored characteristics.
Spintronic Materials: The half-metallic ferromagnetic nature of the zinc-blende phase of CrSb, as predicted by theoretical studies, makes it a strong candidate for spintronic devices. researchgate.net These devices utilize the spin of electrons in addition to their charge, offering potential for faster and more energy-efficient data storage and processing. researchgate.netresearchgate.net The recent interest in altermagnetism in CrSb2 further expands its potential in spintronics, offering the benefits of both ferromagnets and antiferromagnets. arxiv.orgresearchgate.net
Thermoelectric Materials: As mentioned earlier, chromium antimonide and its derivatives are being actively investigated for thermoelectric applications. nih.govaip.orgaps.org The ability to tune their thermoelectric properties through doping and the creation of nanocomposites opens up possibilities for developing high-performance materials for waste heat recovery and solid-state cooling. nih.govaip.orgresearchgate.net
Magnetic Semiconductors: Doping non-magnetic semiconductors with magnetic elements like chromium is a promising strategy for creating dilute magnetic semiconductors. ajol.info These materials could be instrumental in developing new technologies that integrate magnetism and semiconductor electronics. ajol.info
Addressing Theoretical and Computational Discrepancies with Experimental Observations
While theoretical calculations provide invaluable guidance, discrepancies between predicted and experimentally observed properties often arise. Bridging this gap is a significant challenge and a key research direction.
Correlation Effects: The electronic and magnetic properties of chromium antimonide are strongly influenced by electron correlation effects. researchgate.net Standard computational methods like the generalized gradient approximation (GGA) may not always accurately capture these effects. The use of more advanced methods, such as GGA+U, which includes a Hubbard U correction, can lead to better agreement with experimental results. researchgate.net However, the choice of the U value itself can be a point of contention and requires careful validation against experimental data. researchgate.net
Structural Stability: Theoretical calculations can predict the relative stability of different crystal structures and phases. researchgate.netgeomar.de For example, first-principles calculations have been used to confirm the concentration-dependent stability of different phases in the Cr-V-Sb system. researchgate.netgeomar.de However, experimental conditions such as temperature, pressure, and synthesis route can influence which phase is ultimately formed. researchgate.netgeomar.de In-situ experimental techniques are crucial for validating theoretical predictions and understanding the kinetics of phase transformations. researchgate.net
Band Gap Underestimation: A well-known limitation of DFT calculations is the underestimation of the band gap in semiconductors. ajol.info This discrepancy can affect the prediction of electronic and optical properties. ajol.info Comparing calculated band structures with experimental data from techniques like angle-resolved photoemission spectroscopy (ARPES) is essential for refining theoretical models. arxiv.org
Integration of Chromium Antimonide into Multifunctional Device Architectures
The ultimate goal of chromium antimonide research is to integrate it into functional devices. This presents a host of challenges and opportunities.
Interface Engineering: The performance of many electronic and spintronic devices is critically dependent on the quality of the interfaces between different materials. scirp.org For instance, in a CrSb/InP heterostructure, the interface can significantly affect the spin injection efficiency. scirp.org Understanding and controlling the atomic and electronic structure of these interfaces is paramount for device functionality.
Device Fabrication and Characterization: Developing reliable fabrication processes for creating chromium antimonide-based devices is a key challenge. This includes techniques for patterning thin films, creating electrical contacts, and integrating them with other components. mdpi.com Advanced characterization techniques are also needed to probe the properties of these devices at the nanoscale.
Multifunctional Devices: The diverse properties of chromium antimonide open the door to creating multifunctional devices. For example, a single material could potentially be used for both data storage (spintronics) and energy harvesting (thermoelectrics). researchgate.netacs.org Research into 2D antiferromagnets, including CrSb, highlights their potential as a platform for multifunctional device architectures that bridge linear and nonlinear magnetoelectric responses. researchgate.net
Q & A
Q. Table 1: Synthesis Parameters for CrSb Nanowires
| Parameter | Range/Value | Impact on Morphology |
|---|---|---|
| Temperature | 450–550°C | Higher temps favor axial growth |
| Pressure | 10⁻²–10⁻³ Torr | Lower pressure reduces defects |
| Catalyst Size | 20–30 nm Au | Smaller catalysts yield thinner wires |
Basic Research: How can the crystal structure and phase purity of chromium antimonide be characterized?
Methodological Answer:
Use a combination of X-ray diffraction (XRD) and transmission electron microscopy (TEM) to confirm the cubic MnP-type structure (space group Pnma) and phase purity. Key steps:
- XRD : Perform Rietveld refinement with a step size of 0.02° and Cu-Kα radiation. Peaks at 2θ ≈ 28.5° (111) and 33.2° (200) confirm CrSb .
- TEM : High-resolution imaging and selected-area electron diffraction (SAED) verify lattice constants (~5.8 Å) and absence of stacking faults .
Advanced Research: How can discrepancies between DFT-predicted and experimentally observed electronic properties be resolved?
Methodological Answer:
Discrepancies often arise from approximations in exchange-correlation functionals (e.g., LDA vs. GGA) or neglecting spin-orbit coupling (SOC). To address this:
Bandgap correction : Use hybrid functionals (HSE06) or GW approximations to improve agreement with experimental bandgaps .
Spin-orbit coupling : Include SOC in calculations for heavy elements like Sb, which significantly affects valence band maxima .
Experimental validation : Compare with angle-resolved photoemission spectroscopy (ARPES) data to validate theoretical band structures .
Q. Table 2: DFT Parameters for CrSb Electronic Structure Analysis
| Functional | Bandgap (eV) | SOC Included? | Agreement with Experiment |
|---|---|---|---|
| LDA | 0.2–0.3 | No | Poor |
| HSE06 | 0.6–0.7 | Yes | Moderate |
| GW | 0.8–1.0 | Yes | High |
Advanced Research: How to design experiments probing magnetoresistance and Berry phase effects in chromium antimonide?
Methodological Answer:
Use a four-probe setup in a cryostat (4.2–50 K) with magnetic fields up to 14 T to measure longitudinal magnetoresistance. Key considerations:
- Sample deformation : Mount CrSb whiskers on substrates with mismatched thermal expansion coefficients (e.g., Cu) to induce controlled strain (~10⁻³ rel.un.) .
- Data analysis : Identify Shubnikov-de Haas (SdH) oscillations and plot Landau fan diagrams. A nonzero Berry phase (β ≈ 0.5) indicates topological insulator behavior .
Q. Table 3: Experimental Conditions for Magnetoresistance Studies
| Parameter | Value/Range | Instrumentation |
|---|---|---|
| Temperature | 4.2–50 K | Helium cryostat |
| Magnetic Field | 0–14 T | Bitter magnet |
| Current | 1–10 mA | Keithley 224 source |
Advanced Research: How to evaluate chromium antimonide’s thermoelectric performance?
Methodological Answer:
Measure the Seebeck coefficient (α), electrical conductivity (σ), and thermal conductivity (κ) using:
Q. Key Findings from Evidence :
- CrSb-CdSb eutectic systems show enhanced thermoelectric power (α ≈ 200–300 µV/K) at 669 K due to interfacial effects .
Methodological Guidance: How to address contradictions in experimental datasets?
Methodological Answer:
Reproducibility checks : Replicate experiments under identical conditions (e.g., pressure, precursor purity).
Error analysis : Quantify uncertainties in XRD peak fitting (±0.02° 2θ) and TEM lattice measurements (±0.05 Å).
Cross-validation : Compare with complementary techniques (e.g., Raman spectroscopy for phonon modes) .
Data Management: How to ensure reproducibility and compliance with academic standards?
Methodological Answer:
- Metadata documentation : Record synthesis parameters (catalyst size, temperature) and instrument calibration data.
- Data sharing : Use repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical compliance : Cite primary sources and avoid data from non-peer-reviewed platforms (e.g., BenchChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
